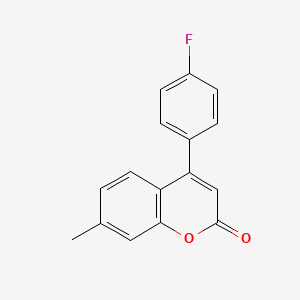

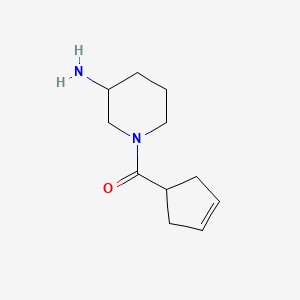

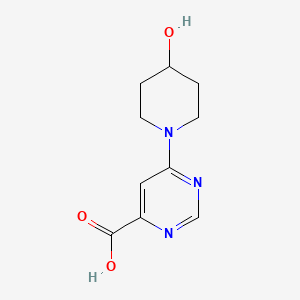

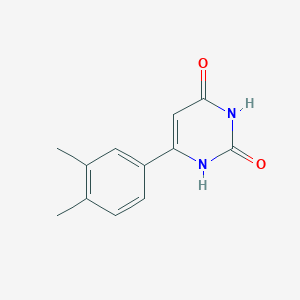

1-(Cyclopent-3-ene-1-carbonyl)piperidin-3-amine

Descripción general

Descripción

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis

The 1-[(cyclopent-3-en-1-yl)carbonyl]-3-ethylpiperidin-4-amine molecule contains a total of 39 bond(s). There are 17 non-H bond(s), 2 multiple bond(s), 2 rotatable bond(s), 2 double bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 tertiary amide(s) (aliphatic), and 1 primary amine(s) (aliphatic) .Chemical Reactions Analysis

Triethylamine promoted cycloaddition reaction of phenacylmalononitriles and o-hydroxychalcones in ethanol at room temperature gave multifunctionalized cyclopent-3-ene-1-carboxamides in good yields and with high diastereoselectivity .Physical And Chemical Properties Analysis

1-(Cyclopent-3-ene-1-carbonyl)piperidin-3-amine has a molecular formula of C11H18N2O and a molecular weight of 194.27 g/mol.Aplicaciones Científicas De Investigación

Pharmaceutical Testing and Drug Development

“1-(Cyclopent-3-ene-1-carbonyl)piperidin-3-amine” is a high-purity compound used extensively in pharmaceutical testing . Its unique structure allows for the exploration of biological activities and the synthesis of potential therapeutic agents. This compound is particularly valuable in the early stages of drug development, where it serves as a building block for creating novel drug candidates.

Organic Synthesis

In the realm of organic chemistry, this compound is prized for its reactivity and selectivity . It acts as a versatile building block that can be incorporated into more complex molecules. Its use in organic synthesis spans from the creation of small molecules to the construction of large, biologically active compounds.

Medicinal Chemistry

The piperidine moiety, which is part of this compound’s structure, is a common feature in many pharmaceuticals . It has been utilized in the design of drugs with various pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties. The compound’s adaptability makes it a valuable asset in the medicinal chemist’s toolkit.

Analytical Chemistry

As a reference standard, “1-(Cyclopent-3-ene-1-carbonyl)piperidin-3-amine” is crucial in analytical chemistry for ensuring the accuracy and reliability of experimental results . It can be used to calibrate instruments or validate analytical methods, ensuring that the measurements are precise and reproducible.

Biochemistry Research

In biochemistry, this compound’s structure enables studies on enzyme interactions, receptor binding, and other biochemical processes. It can be used to mimic or interfere with natural biochemical pathways, providing insights into the mechanisms of life at a molecular level.

Pharmacology

Piperidine derivatives, including “1-(Cyclopent-3-ene-1-carbonyl)piperidin-3-amine”, have shown promise in various pharmacological applications . They are being explored for their potential in treating a wide range of conditions, from mental health disorders to chronic pain management.

Drug Discovery

The compound’s role in drug discovery is significant due to its piperidine nucleus, which is a pivotal cornerstone in the production of drugs . It has been involved in the synthesis of compounds with diverse therapeutic applications, highlighting its importance in the ongoing search for new and effective medications.

Direcciones Futuras

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis, functionalization, and their pharmacological application were published . This suggests that there is ongoing research in this field, indicating potential future directions.

Propiedades

IUPAC Name |

(3-aminopiperidin-1-yl)-cyclopent-3-en-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O/c12-10-6-3-7-13(8-10)11(14)9-4-1-2-5-9/h1-2,9-10H,3-8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEKKZWVQEVPHHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2CC=CC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Cyclopent-3-ene-1-carbonyl)piperidin-3-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 3-{[(2-propen-1-yloxy)carbonyl]amino}benzoate](/img/structure/B1466138.png)

![3-{2-[1-(Tert-butoxycarbonyl)-4-piperidinyl]ethyl]benzoic acid](/img/structure/B1466142.png)

![1-(Tert-butyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1466144.png)

![5-(5-Amino-1,3,4-thiadiazol-2-yl)-2-[(1-methylethyl)oxy]benzonitrile](/img/structure/B1466147.png)

![Tert-butyl 3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1466157.png)